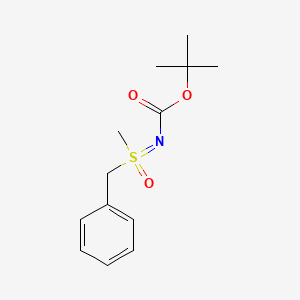

S-Benzyl-N-tert-butoxycarbonyl-S-methylsulfoximine

Description

S-Benzyl-N-tert-butoxycarbonyl-S-methylsulfoximine is a sulfoximine derivative characterized by a benzyl group and a methyl group attached to the sulfur atom, along with a tert-butoxycarbonyl (Boc) protective group on the nitrogen. Sulfoximines are sulfur(VI) compounds with a tetrahedral geometry, gaining prominence in medicinal chemistry and catalysis due to their stability and tunable reactivity . The Boc group enhances solubility and protects the nitrogen during synthetic transformations, making this compound a valuable intermediate in peptide synthesis and drug development .

Properties

IUPAC Name |

tert-butyl N-(benzyl-methyl-oxo-λ6-sulfanylidene)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-13(2,3)17-12(15)14-18(4,16)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIDNAHBXZSVKNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=S(=O)(C)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210989-11-0 | |

| Record name | tert-butyl N-[benzyl(methyl)oxo-lambda6-sulfanylidene]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hypervalent Iodine-Mediated NH Transfer

The Bull-Luisi method employs bis(acetoxy)iodobenzene (BAIB) and ammonium carbamate for direct NH transfer to sulfoxides. Applied to S-benzyl-S-methyl sulfoxide, this protocol proceeds under mild conditions (MeOH, 25°C, 4–6 h), yielding NH-sulfoximine with retention of stereochemistry. Key advantages include:

- Functional Group Tolerance : Compatible with benzyl and methyl groups without competing oxidation.

- Scalability : Adaptable to continuous flow systems, achieving 95% yield with a 15-minute residence time.

Mechanistic Insight : The reaction proceeds via iodonitrene intermediates, where BAIB oxidizes ammonium carbamate to generate a reactive nitrogen species. This nitrene inserts into the S–O bond of the sulfoxide, forming the sulfoximine.

N-Protection with tert-Butoxycarbonyl (Boc)

Boc Anhydride-Mediated Protection

The NH-sulfoximine undergoes Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., DMAP or Et₃N). Optimized conditions (CH₂Cl₂, 0°C to RT, 12 h) afford the N-Boc derivative in >85% yield.

Critical Considerations :

- Base Selection : Triethylamine minimizes side reactions compared to stronger bases like KH.

- Solvent Effects : Dichloromethane ensures solubility of both the sulfoximine and Boc anhydride.

One-Pot Sequential Imidation and Protection

A streamlined approach combines imidation and Boc protection in a single pot:

- Imidation : Treat S-benzyl-S-methyl sulfoxide with BAIB and ammonium carbamate in MeOH.

- In Situ Protection : Direct addition of (Boc)₂O and Et₃N after imidation completion.

Advantages :

- Yield Optimization : Reduces intermediate isolation losses (overall yield: 78–82%).

- Stereochemical Integrity : No epimerization observed during the Boc protection step.

Alternative Pathways: Sulfide Imidation Followed by Oxidation

Potassium Permanganate-Mediated Oxidation

Older methodologies involve sulfide imidation with methylamine and bromine, followed by oxidation using KMnO₄/K₂CO₃. For S-benzyl-S-methyl sulfide:

- Imidation : React with methylamine and Br₂ to form alkylsulfiliminium bromide.

- Oxidation : Treat with KMnO₄/K₂CO₃ to yield N-methyl sulfoximine.

- Demethylation and Protection : Harsh HCl hydrolysis removes the N-methyl group, followed by Boc protection.

Limitations :

- Low Yields : Multi-step sequence results in <50% overall yield.

- Hazardous Reagents : Bromine and concentrated HCl necessitate stringent safety measures.

Comparative Analysis of Synthetic Routes

Mechanistic and Practical Considerations

Stereochemical Outcomes

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfoximine group acts as a nucleophile through its nitrogen lone pair, enabling substitution reactions. Key findings:

-

Reacts with alkyl/aryl halides to form N-alkylated or N-aryl sulfoximine derivatives .

-

The BOC group remains intact under mild basic conditions (e.g., K₂CO₃/CH₃CN) .

Example Reaction:

Conditions: Room temperature, polar aprotic solvents (DMF, CH₃CN) .

Copper-Catalyzed N-Arylation

This compound undergoes efficient Chan–Lam coupling with arylboronic acids under Cu(I) catalysis :

| Arylboronic Acid | Catalyst System | Time (h) | Yield (%) |

|---|---|---|---|

| 2,4,6-Trimethylphenyl | CuI/4-DMAP | 3 | 87 |

| 2,6-Dimethoxyphenyl | CuI/4-DMAP | 4 | 81 |

| 4-Nitrophenyl | CuI/4-DMAP | 2 | 90 |

Mechanism:

-

Oxidation of Cu(I) to Cu(II) by arylboronic acid.

-

Transmetallation forms a Cu–aryl intermediate.

Palladium-Catalyzed Cross-Coupling

Participates in Suzuki–Miyaura and Buchwald–Hartwig reactions:

-

Couples with 2-borylanilines to form thiaphenanthridinones (Pd(OAc)₂, XPhos) .

-

Reacts with terminal alkynes to yield benzothiazines or benzoisothiazoles (PdCl₂(PPh₃)₂, CuI) .

Key Observation:

Steric hindrance from the BOC group slows reaction kinetics but improves regioselectivity .

Deprotection and Functionalization

The BOC group is cleaved under acidic conditions (e.g., TFA/DCM), generating a free NH-sulfoximine for further derivatization :

Applications:

-

Intermediate for synthesizing bioactive sulfoximines (e.g., kinase inhibitors) .

-

Precursor for NH transfer reactions in asymmetric catalysis .

Stereochemical Considerations

The sulfoximine core exhibits chirality, influencing reaction outcomes:

-

Diastereomeric ratio (dr) > 95:5 in asymmetric alkylations .

-

Epimerization occurs under strong acidic/basic conditions (pH < 2 or > 12) .

Comparative Reactivity Table

Scientific Research Applications

Chemistry: S-Benzyl-N-tert-butoxycarbonyl-S-methylsulfoximine is used as a building block in organic synthesis

Biology and Medicine: In medicinal chemistry, sulfoximines are explored for their potential as bioisosteres of sulfones and sulfoxides. This can lead to the development of new pharmaceuticals with improved properties.

Industry: The compound can be used in the synthesis of advanced materials, including polymers and specialty chemicals.

Mechanism of Action

The mechanism by which S-Benzyl-N-tert-butoxycarbonyl-S-methylsulfoximine exerts its effects involves the interaction of the sulfoximine group with various molecular targets. The specific pathways and targets depend on the context in which the compound is used. For example, in medicinal chemistry, the sulfoximine group can interact with biological targets, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Sulfoximine Derivatives

- Key Observations: The target compound features a benzyl group, enhancing steric bulk compared to alkyl substituents in 3me or 4a . Unlike 4a, which integrates a Boc-protected amino acid ester, the Boc group in the target compound is directly on the sulfoximine nitrogen, simplifying deprotection steps . The corrected pentylide chain in highlights structural precision; longer chains (e.g., hexylide) may alter reactivity or solubility .

Physicochemical Properties

Table 3: Spectral and Physical Data

- Key Observations :

Biological Activity

S-Benzyl-N-tert-butoxycarbonyl-S-methylsulfoximine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activities, and relevant case studies associated with this sulfoximine derivative.

1. Chemical Structure and Synthesis

This compound is characterized by its sulfoximine functional group, which is known for its diverse reactivity and biological properties. The synthesis typically involves the protection of the amine group using a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzyl group and the sulfoximine moiety.

2.1 Antimicrobial Activity

Studies have indicated that sulfoximines exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi, including Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 250 to 7.81 µg/ml, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

2.2 Anticancer Properties

Research has highlighted the anticancer potential of sulfoximines, with specific analogues demonstrating significant antiproliferative activity against cancer cell lines. For example, sulfoximine derivatives have been evaluated for their inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Compounds exhibiting IC50 values in the nanomolar range against CDK2 and CDK9 suggest strong potential for cancer therapeutic applications .

The biological activity of sulfoximines, including this compound, may be attributed to their ability to interact with various biological targets. Some studies propose that these compounds can modulate enzyme activities or interfere with cellular signaling pathways, contributing to their antimicrobial and anticancer effects .

3.1 Synthesis and Characterization

A study demonstrated a novel one-pot synthesis method for generating N-Boc protected secondary amines from aldehydes and primary amines using sodium triacetoxyborohydride (STAB). This method showcases the versatility of protecting groups in enhancing yield and selectivity in reactions involving sulfoximines .

3.2 In Vitro Studies

In vitro studies conducted on various sulfoximine analogues revealed promising results regarding their antimicrobial and anticancer activities. For instance, a compound structurally similar to this compound exhibited potent inhibitory activity against specific cancer cell lines, reinforcing the therapeutic potential of this class of compounds .

4. Data Table: Biological Activity Overview

| Activity Type | Compound | Target | IC50/MIC | Reference |

|---|---|---|---|---|

| Antimicrobial | Sulfoximine A | Bacteria | 250 - 7.81 µg/ml | |

| Anticancer | Sulfoximine B | CDK2 | 131 nM | |

| Anticancer | Sulfoximine C | CDK9 | 96 nM |

5.

This compound represents a significant area of research within medicinal chemistry due to its diverse biological activities. Ongoing investigations into its mechanisms of action and therapeutic applications could lead to valuable advancements in drug development for infectious diseases and cancer treatment.

Q & A

Q. What are the recommended synthetic routes for S-Benzyl-N-tert-butoxycarbonyl-S-methylsulfoximine, and how can purity be optimized?

Methodological Answer:

- Synthesis Strategy : The tert-butoxycarbonyl (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine). Sulfoximine formation often involves oxidation of sulfides to sulfoxides followed by imination using ammonia or hydroxylamine derivatives .

- Purity Optimization : Recrystallization from ethanol/water mixtures or toluene/hexane systems is effective. Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) resolves byproducts. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water) .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., tert-butyl singlet at ~1.3 ppm, benzyl protons at ~4.3 ppm). 2D experiments (HSQC, NOESY) validate stereochemistry .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z ~351.1) and fragmentation patterns.

- HPLC-PDA : Assess purity (>98%) using a reverse-phase column with UV detection at 254 nm .

Q. What are the critical storage conditions to prevent degradation?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials. Avoid repeated freeze-thaw cycles to prevent Boc group hydrolysis .

- Atmosphere : Use argon or nitrogen gas to purge storage containers, minimizing oxidation. Desiccants (e.g., silica gel) prevent moisture ingress .

Advanced Research Questions

Q. How does the tert-butoxycarbonyl group influence the compound’s reactivity in catalytic asymmetric reactions?

Methodological Answer:

- Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the sulfoximine nitrogen, directing reactivity toward the sulfur center. This enhances enantioselectivity in asymmetric catalysis (e.g., Rh-catalyzed cyclopropanations) .

- Stability : The Boc group stabilizes intermediates during Pd-catalyzed cross-couplings, enabling C–S bond formation without premature deprotection. Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1680 cm⁻¹) .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- Data Cross-Validation : Combine ¹H-¹⁵N HMBC NMR to confirm sulfoximine connectivity. If discrepancies arise (e.g., unexpected NOE correlations), re-examine synthetic steps for regioisomeric byproducts .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry. Use slow vapor diffusion (e.g., ether into dichloromethane) to grow crystals .

Q. What methodological considerations are critical for employing this compound in multicomponent reactions?

Methodological Answer:

- Reaction Design : Use polar aprotic solvents (DMF, THF) to solubilize the sulfoximine. Activate the sulfur center with Lewis acids (e.g., BF₃·OEt₂) for nucleophilic additions.

- Monitoring : Track Boc group stability via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane). Quench aliquots with trifluoroacetic acid to test for deprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.